Cas no 1239964-07-8 (2-(3-Bromo-4-fluorophenyl)-2-methylpropanal)

2-(3-Bromo-4-fluorophenyl)-2-methylpropanal 化学的及び物理的性質
名前と識別子
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- 2-(3-bromo-4-fluorophenyl)-2-methylpropanal
- 3-Bromo-4-fluoro-alpha,alpha-dimethylbenzeneacetaldehyde
- Benzeneacetaldehyde, 3-bromo-4-fluoro-α,α-dimethyl-
- 2-(3-Bromo-4-fluorophenyl)-2-methylpropanal
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- MDL: MFCD31603642
- インチ: 1S/C10H10BrFO/c1-10(2,6-13)7-3-4-9(12)8(11)5-7/h3-6H,1-2H3
- InChIKey: CIXMAYTXIMHHCI-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1)C(C=O)(C)C)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 193
- トポロジー分子極性表面積: 17.1
- XLogP3: 3
2-(3-Bromo-4-fluorophenyl)-2-methylpropanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00978482-1g |
2-(3-Bromo-4-fluorophenyl)-2-methylpropanal |
1239964-07-8 | 95% | 1g |
¥3913.0 | 2023-04-04 | |
eNovation Chemicals LLC | D635109-1g |
2-(3-Bromo-4-fluorophenyl)-2-methylpropanal |
1239964-07-8 | 95% | 1g |
$595 | 2024-07-28 | |
eNovation Chemicals LLC | Y1111971-1g |
2-(3-Bromo-4-fluorophenyl)-2-methylpropanal |
1239964-07-8 | 95% | 1g |
$595 | 2024-08-03 | |
eNovation Chemicals LLC | D635109-1g |
2-(3-Bromo-4-fluorophenyl)-2-methylpropanal |
1239964-07-8 | 95% | 1g |
$595 | 2025-02-28 | |
Enamine | EN300-1141647-0.05g |
2-(3-bromo-4-fluorophenyl)-2-methylpropanal |
1239964-07-8 | 95% | 0.05g |
$1032.0 | 2023-10-26 | |
Enamine | EN300-1141647-0.5g |
2-(3-bromo-4-fluorophenyl)-2-methylpropanal |
1239964-07-8 | 95% | 0.5g |
$1180.0 | 2023-10-26 | |
Enamine | EN300-1141647-0.1g |
2-(3-bromo-4-fluorophenyl)-2-methylpropanal |
1239964-07-8 | 95% | 0.1g |
$1081.0 | 2023-10-26 | |
Enamine | EN300-1141647-1.0g |
2-(3-bromo-4-fluorophenyl)-2-methylpropanal |
1239964-07-8 | 1g |
$1229.0 | 2023-06-09 | ||
Enamine | EN300-1141647-2.5g |
2-(3-bromo-4-fluorophenyl)-2-methylpropanal |
1239964-07-8 | 95% | 2.5g |
$2408.0 | 2023-10-26 | |
eNovation Chemicals LLC | D635109-1g |
2-(3-Bromo-4-fluorophenyl)-2-methylpropanal |
1239964-07-8 | 95% | 1g |
$595 | 2025-02-19 |
2-(3-Bromo-4-fluorophenyl)-2-methylpropanal 関連文献
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
2-(3-Bromo-4-fluorophenyl)-2-methylpropanalに関する追加情報
Professional Introduction to Compound with CAS No 1239964-07-8 and Product Name: 2-(3-Bromo-4-fluorophenyl)-2-methylpropanal
The compound identified by the CAS number 1239964-07-8 and the product name 2-(3-Bromo-4-fluorophenyl)-2-methylpropanal represents a significant advancement in the field of pharmaceutical chemistry. This aldehyde derivative, characterized by its unique aromatic and aliphatic substituents, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The structural features of this compound, particularly the presence of a bromo and fluoro substituent on the phenyl ring, contribute to its distinct chemical properties and reactivity, making it a valuable intermediate in synthetic organic chemistry.
Recent research has highlighted the importance of fluorinated aromatic compounds in the design of novel therapeutic agents. The fluorine atom, due to its electronegativity and small size, can influence the metabolic stability, binding affinity, and pharmacokinetic properties of molecules. In the case of 2-(3-Bromo-4-fluorophenyl)-2-methylpropanal, the combination of bromo and fluoro groups on the aromatic ring enhances its utility as a building block for more complex pharmacophores. This compound has been explored in various synthetic pathways, particularly in the development of kinase inhibitors and other small-molecule drugs targeting specific biological pathways.
The methylpropanal moiety in the compound's structure contributes to its reactivity as an aldehyde group, which is a versatile functional handle for further derivatization. Aldehydes are well-known for their ability to participate in condensation reactions, forming Schiff bases or reacting with nucleophiles to yield more complex molecules. This characteristic makes 2-(3-Bromo-4-fluorophenyl)-2-methylpropanal a promising candidate for synthesizing heterocyclic compounds, which are widely used in pharmaceuticals due to their diverse biological activities.
One of the most compelling aspects of this compound is its potential role in the synthesis of antiviral and anticancer agents. The aromatic ring system, with its electron-withdrawing substituents, can modulate the electronic properties of adjacent functional groups, influencing both potency and selectivity. Studies have demonstrated that similar compounds containing bromo and fluoro substituents exhibit enhanced binding affinity to target proteins compared to their non-fluorinated counterparts. This improved binding affinity is attributed to the ability of fluorine atoms to engage in favorable interactions with hydrogen bond donors or acceptors in protein binding pockets.
The synthesis of 2-(3-Bromo-4-fluorophenyl)-2-methylpropanal involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the bromination and fluorination of a suitable precursor, followed by formylation at the desired position using a Vilsmeier-Haack reaction or another suitable method for introducing aldehyde groups. The resulting aldehyde can then be further functionalized through various reactions such as condensation with amines to form imines or reduction to yield secondary alcohols.
In recent years, computational chemistry has played an increasingly important role in optimizing synthetic routes and predicting the biological activity of novel compounds. Molecular modeling studies have been conducted on derivatives of 2-(3-Bromo-4-fluorophenyl)-2-methylpropanal to understand how structural modifications affect binding affinity and pharmacokinetic properties. These studies have provided valuable insights into designing more effective drug candidates with improved pharmacological profiles.
The pharmaceutical industry continues to explore new methodologies for incorporating fluorine atoms into drug molecules due to their proven benefits in enhancing drug efficacy and bioavailability. The compound 2-(3-Bromo-4-fluorophenyl)-2-methylpropanal exemplifies this trend by serving as a versatile scaffold for developing novel therapeutics. Its unique structural features make it an attractive candidate for further investigation in medicinal chemistry.
Future research directions may include exploring new synthetic strategies for generating derivatives of this compound with enhanced biological activity. Additionally, investigating its potential applications in other therapeutic areas beyond oncology and virology could open up new avenues for drug development. As our understanding of structure-activity relationships continues to evolve, compounds like 2-(3-Bromo-4-fluorophenyl)-2-methylpropanal are likely to play an increasingly important role in shaping the future of pharmaceutical innovation.
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